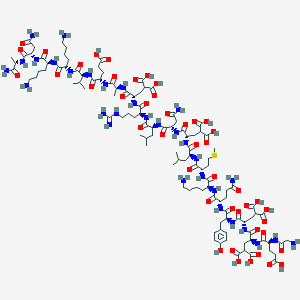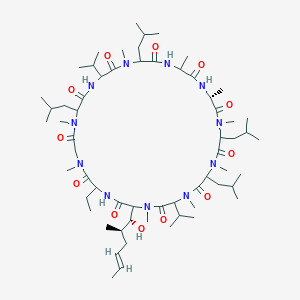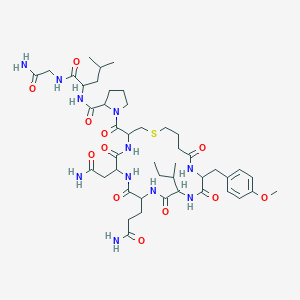
Conantokin-T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Conantokin-T (Con-T) is a peptide derived from the venom of the fish-hunting cone-snail, Conus tulipa . It is unique in that it contains four residues of gamma-carboxyglutamyl (Gla) . Con-T acts by inhibiting NMDAR-mediated Ca 2+ influx in neurons in the central nervous system . It shares about 40% sequence homology with Con-G .
Synthesis Analysis
Conantokin-T is a 21-amino acid peptide which induces sleep-like symptoms in young mice . It does not contain disulfide bonds, but contains 5 residues of the unusual modified amino acid γ-carboxyglutamate (Gla) . The 4 Gla residues in conantokins-T are key elements for the biological activity of this peptide .
Molecular Structure Analysis
The three-dimensional structures of Conantokin-T were calculated from 1H NMR-derived distance and dihedral restraints . Both conantokins were found to contain a mixture of alpha- and 310 helix, that give rise to curved and straight helical conformers .
Chemical Reactions Analysis
Conantokin-T inhibits N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx in central nervous system neurons . This antagonism can reflect agonist or allosteric inhibitory action or specificity of conantokin-T for only a subset of NMDA receptor-ionophore complexes .
Physical And Chemical Properties Analysis
Conantokin-T has a molecular formula of C110H175N31O45S and a molecular weight of 2683.8 . It appears as a white lyophilized solid .
科学研究应用
结构和功能见解
- 螺旋-螺旋相互作用和二聚化:Conantokin-T(con-T)在钙离子触发下自组装,形成二聚超结构,这对其作为NMDA受体选择性抑制剂的功能至关重要(Dai et al., 2004)。另一项研究发现,对con-T中的单个氨基酸进行替换可以增强其对NMDA受体的抑制性能(Warder et al., 2001)。
治疗潜力和选择性
- 亚型选择性拮抗:Conantokin-T作为各种NMDA受体亚基的非选择性拮抗剂。通过创建截短或修改版本,可以操纵其选择性,使其在开发靶向治疗方面具有潜在价值(Sheng et al., 2007)。
机制表征
- NMDA受体抑制动力学:对conantokin-T变体的详细表征揭示了不同残基如何对NMDA受体的抑制起作用,这对于理解其作用机制至关重要(Klein et al., 2001)。
结构-功能关系
- 结构-功能分析:对conantokin肽(包括con-T)的分析揭示了它们的结构如何与其作为NMDA受体拮抗剂的功能相关,这对于药物开发至关重要(Prorok & Castellino, 2001)。
生物学和药理学效应
- 行为和基因表达效应:Conantokin-T在改变神经系统疾病模型中的行为和基因表达方面显示出潜力,表明其治疗可能性(Adams et al., 2000)。
拮抗作用的分子基础
- 活性的分子决定因素:研究已经确定了con-T中特定氨基酸,这些氨基酸决定了其对NMDA受体亚基的选择性,这对于设计亚型选择性抑制剂至关重要(Sheng et al., 2010)。
作用机制
安全和危害
未来方向
Conantokin-T has shown potential in preclinical models of pain, convulsive disorders, stroke, neuromuscular block, and cardioprotection . A variant of Conantokin-T, Con-T[M8Q], has been reported to potently inhibit the naloxone-induced jumping and conditioned place preference of morphine-dependent mice at nmol/kg level . This makes it a good lead compound for the treatment of opiate dependence and for the reduction of morphine usage .
属性
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121)/t50-,51-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIUSQQHPISRQ-HNJXWIPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H175N31O45S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2683.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conantokin-T | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

